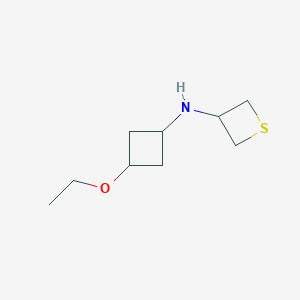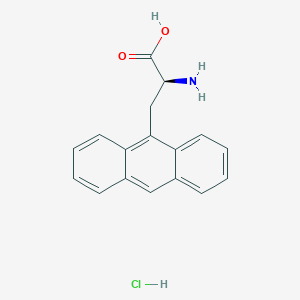
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride is a chiral amino acid derivative with an anthracene moiety attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 9-anthraldehyde, which is commercially available or can be synthesized from anthracene.
Knoevenagel Condensation: 9-Anthraldehyde undergoes a Knoevenagel condensation with a suitable amino acid derivative, such as glycine or alanine, in the presence of a base like piperidine.
Reduction: The resulting product is then reduced using a reducing agent like sodium borohydride to yield the corresponding alcohol.
Hydrolysis and Decarboxylation: The alcohol is hydrolyzed and decarboxylated to form the desired amino acid derivative.
Hydrochloride Formation: Finally, the amino acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The amino acid can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Coupling: Extended conjugated systems with enhanced photophysical properties.
Scientific Research Applications
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety’s strong fluorescence.
Medicine: Explored for its potential as a drug candidate or a precursor to bioactive compounds.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The anthracene moiety can also participate in photophysical processes, such as fluorescence and energy transfer, making it useful in imaging and sensing applications.
Comparison with Similar Compounds
Similar Compounds
9-Anthraldehyde: A precursor in the synthesis of (S)-2-Amino-3-(anthracen-9-yl)propanoic acid hydrochloride.
Anthracene: The parent compound with similar photophysical properties.
Anthraquinone: An oxidized derivative of anthracene with different chemical reactivity.
Uniqueness
This compound is unique due to the presence of both an amino acid and an anthracene moiety in a single molecule. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(2S)-2-amino-3-anthracen-9-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C17H15NO2.ClH/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9,16H,10,18H2,(H,19,20);1H/t16-;/m0./s1 |
InChI Key |
MMZZUNBMDQQUDS-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid](/img/structure/B13337498.png)

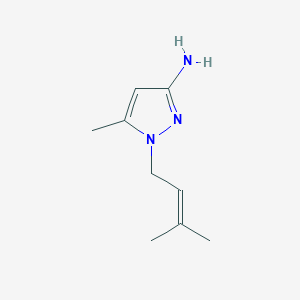


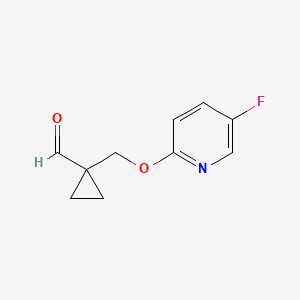
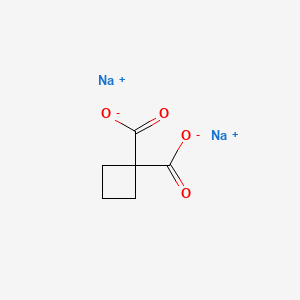
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
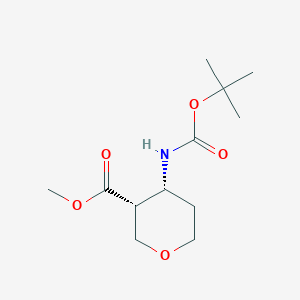


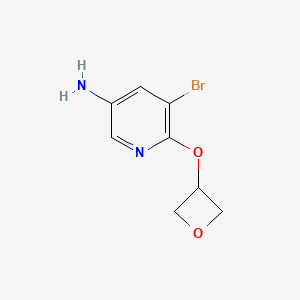
![Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate](/img/structure/B13337585.png)
